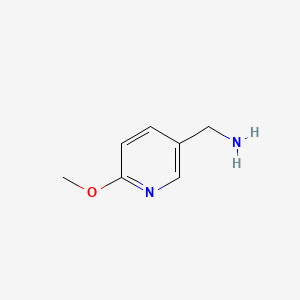

(6-Methoxypyridin-3-yl)methanamine

Description

Overview of Pyridine (B92270) Derivatives in Chemical Sciences

The pyridine ring is a fundamental heterocyclic scaffold, an aromatic six-membered ring containing one nitrogen atom. sigmaaldrich.com This structural motif is a cornerstone of modern chemical science due to its unique electronic properties and versatile reactivity.

In organic synthesis, pyridine and its derivatives are indispensable. They can act as catalysts, ligands for transition metals, and as key starting materials for the construction of more complex molecules. acs.org The nitrogen atom in the pyridine ring imparts a basic character and allows for a range of chemical transformations, including electrophilic and nucleophilic substitution reactions. sigmaaldrich.com This reactivity enables chemists to introduce a wide array of functional groups onto the pyridine core, generating diverse libraries of compounds for various applications. nih.gov

The methoxy (B1213986) group on a pyridine ring, as seen in the subject compound, can influence the ring's reactivity. For instance, the methoxy group in methoxypyridines can act as a masked pyridone, which is a useful strategy in the synthesis of certain alkaloids. nih.gov

The pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved drugs. nih.gov Its presence can enhance the pharmacological properties of a molecule, including its solubility and ability to interact with biological targets. nih.gov Pyridine derivatives are integral to a wide range of therapeutic agents, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govsemanticscholar.org

In the agrochemical industry, pyridine-based compounds are crucial for the development of herbicides, insecticides, and fungicides. Their targeted activity and effectiveness have made them a staple in modern agriculture.

Contextualization of (6-Methoxypyridin-3-yl)methanamine within Pyridine Chemistry

This compound serves as a key intermediate in the synthesis of molecules with significant biological potential. Its utility is highlighted in medicinal chemistry research, particularly in the development of novel therapeutics.

One notable application is in the synthesis of gamma-secretase modulators (GSMs). Research has shown that incorporating a methoxypyridine motif, derived from precursors like this compound, into tetracyclic scaffolds can lead to compounds with improved activity in reducing the production of amyloid-beta 42 (Aβ42). nih.gov This is a critical area of research for potential treatments of Alzheimer's disease. nih.gov The introduction of the methoxypyridine unit has been shown to enhance both the potency and the physicochemical properties, such as solubility, of these potential drug candidates. nih.gov

Furthermore, the precursor to the title compound, 6-methoxypyridin-3-amine, has been used to synthesize Schiff base ligands. nih.gov These ligands, when complexed with transition metals like cobalt(II) and copper(II), have demonstrated antimicrobial activity against various bacterial species. nih.gov This highlights the role of the methoxypyridine scaffold in generating new compounds for combating infectious diseases.

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C7H10N2O | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 262295-96-5 | Chemsrc |

| Molar Mass | 138.17 g/mol | PubChem |

| Physical Form | Liquid | Sigma-Aldrich |

Historical Perspectives and Evolution of Research on Related Aminopyridines

The study of aminopyridines, the parent class of compounds to which this compound belongs, has a rich history. Initially investigated for their fundamental chemical properties, their pharmacological effects soon became a major focus of research.

Research into aminopyridines has evolved significantly over the decades. Early work focused on understanding their synthesis and basic reactivity. As research progressed, the diverse biological activities of aminopyridines were uncovered, leading to their investigation for various therapeutic applications. For example, 4-aminopyridine (B3432731) has been studied for its ability to block potassium channels and has been developed as a drug to improve walking in patients with multiple sclerosis.

The introduction of substituents, such as the methoxy and aminomethyl groups in this compound, represents a modern evolution in this field. This functionalization allows for more precise tuning of the molecule's properties, enabling the development of highly specific and potent compounds for targeted applications in medicinal chemistry and materials science. The ongoing research into substituted aminopyridines continues to expand their utility and importance in chemical sciences.

Properties

IUPAC Name |

(6-methoxypyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOIYQDHPOAYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585407 | |

| Record name | 1-(6-Methoxypyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262295-96-5 | |

| Record name | 1-(6-Methoxypyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-methoxypyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methoxypyridin 3 Yl Methanamine and Its Analogues

Precursor-Based Synthetic Routes

Traditional synthetic approaches often rely on the modification of readily available pyridine (B92270) precursors. These methods are foundational and widely used in organic synthesis.

A common starting material for the synthesis of (6-Methoxypyridin-3-yl)methanamine analogues is 5-chloro-2-methoxypyridine. While direct synthesis of the parent compound from this precursor is not extensively detailed in the provided results, the synthesis of related structures such as (5-chloro-6-methoxypyridin-3-yl)methanamine (B3046111) highlights the utility of halogenated pyridines in building complexity. The chloro group provides a reactive handle for nucleophilic substitution or cross-coupling reactions, which are pivotal steps in forming the desired aminomethyl group at the 3-position.

The synthesis of this compound and its analogues frequently begins with functionalized pyridine rings. A variety of pyridine-based starting materials can be employed, and the synthetic design often depends on the desired substitution pattern of the final molecule. beilstein-journals.org

For instance, the synthesis of certain methoxypyridine derivatives has been achieved starting from 2,6-dibromo-3-aminopyridine. nih.gov A nucleophilic aromatic substitution with sodium methoxide (B1231860) can be used to introduce the methoxy (B1213986) group, yielding 6-bromo-2-methoxy-3-aminopyridine. nih.gov This intermediate can then undergo further reactions to build the desired structure.

Another general approach involves the use of commercially available building blocks like 3-fluoro-2-hydroxypyridine, which can be nitrated and subsequently chlorinated to introduce the necessary functional groups for further elaboration. nih.gov The pyridine unit can also be introduced via a nucleophilic aromatic substitution (SNAr) reaction, for example, between an amine and a chloropyridine derivative. beilstein-journals.org

The following table summarizes some common pyridine starting materials and their transformations:

| Starting Material | Key Transformation | Resulting Intermediate/Product |

|---|---|---|

| 2,6-dibromo-3-aminopyridine | Nucleophilic aromatic substitution with sodium methoxide | 6-bromo-2-methoxy-3-aminopyridine nih.gov |

| 2-chloropyridine | SNAr reaction with N-methylethanolamine | Intermediate for Rosiglitazone synthesis beilstein-journals.org |

| 3-picoline | Gas-phase oxidation | Nicotinic acid beilstein-journals.org |

Advanced Synthetic Strategies

To improve efficiency, yield, and reaction conditions, more advanced synthetic methodologies have been developed and applied to the synthesis of pyridine derivatives.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives that share structural similarities with this compound. nih.govmdpi.comjocpr.com For example, a microwave-assisted, one-pot, multi-component reaction has been used to synthesize pyrazolo[3,4-b]pyridine derivatives. nih.gov This method offers advantages such as shorter reaction times, higher yields, and operational simplicity. nih.gov

In the synthesis of 6-methoxy-5,6-dihydro-5-azapurines, a related class of compounds, microwave irradiation was found to be crucial for achieving good yields in the cyclization step. nih.gov The reaction of a formamidine (B1211174) with trimethyl orthoformate under conventional heating gave a low yield, which was significantly improved by using microwave heating. nih.gov

| Reaction Type | Conditions | Key Advantage |

| Multi-component reaction for pyrazolo[3,4-b]pyridines | Microwave irradiation, acetic acid | Shorter reaction times, higher yields nih.gov |

| Cyclization for 6-methoxy-5,6-dihydro-5-azapurines | Microwave irradiation, neat or with acetic acid | Significantly improved yields compared to conventional heating nih.gov |

| Synthesis of polyfunctionalized pyridines | Microwave irradiation, Lewis acid catalyst | Higher yields compared to conventional methods mdpi.com |

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are widely used in the synthesis of biaryl and heterobiaryl systems, which are common motifs in pharmaceuticals. acs.org The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent example. acs.org

In the context of pyridine synthesis, palladium catalysts facilitate the coupling of pyridylboronic acids with various halides to create complex pyridine derivatives. acs.org For instance, [1,4-Bis(diphenylphosphino)butane]palladium(II) dichloride has been found to be an effective catalyst for the coupling of monocyclic heteroaryl chlorides. acs.org

Palladium catalysis also enables the C-H activation and functionalization of pyridine rings. For example, palladium-catalyzed C-H activation/C-C cross-coupling has been reported between pyridine N-oxides and alkyl bromides, providing a direct method for alkylating the pyridine core. acs.org Furthermore, palladium-catalyzed electrophilic functionalization of pyridine-derived phosphonium (B103445) salts allows for the introduction of aryl, alkenyl, alkynyl, and allyl groups. nih.gov

| Reaction Type | Catalyst System | Substrates |

| Suzuki-Miyaura Coupling | Bis(triphenylphosphino)palladium dichloride / Na2CO3 | Pyridylboronic acids and heteroaryl halides acs.org |

| C-H Activation/Cross-Coupling | Palladium catalyst | Pyridine N-oxides and alkyl bromides acs.org |

| Electrophilic Functionalization | Palladium catalyst / Silver salt additive | Pyridine-derived phosphonium salts and various carbon-based fragments nih.gov |

| Oxidative C-H/C-H Cross-Coupling | Palladium catalyst / Ag2CO3 | Pyridine N-oxides and five-membered heterocycles rsc.org |

Derivatization and Functionalization

The this compound scaffold can be further modified to create a library of derivatives with diverse properties. The primary amine group is a key site for derivatization, allowing for the formation of amides, sulfonamides, and other functional groups.

For example, a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, was synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde. mdpi.com This demonstrates a straightforward method for functionalizing the amine group.

In another example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized. nih.gov While not directly starting from this compound, the synthetic strategies employed highlight how the pyridine core can be elaborated. For instance, a Boc-protected amine on the pyridine ring can be deprotected and subsequently reacted to form amides. nih.gov

The synthesis of various pyridine and pyrimidine (B1678525) derivatives as potential inhibitors of HIV-1 reverse transcriptase also showcases derivatization strategies. arkat-usa.org These often involve palladium-catalyzed reactions to introduce substituents at various positions on the pyridine ring. arkat-usa.org

| Derivatization Strategy | Reagents/Conditions | Resulting Functional Group |

| Schiff Base Formation | Condensation with an aldehyde (e.g., pyrrole-2-carbaldehyde) | Imine mdpi.com |

| Amide Formation | Acylation with an acid chloride or activated carboxylic acid | Amide nih.gov |

| N-Arylation/N-Alkylation | Palladium-catalyzed cross-coupling or SNAr | Substituted amine |

Introduction of Halogen Substituents

The strategic placement of halogen atoms on the pyridine ring of this compound can significantly influence its chemical reactivity and biological activity.

Synthesis of (5-Chloro-6-methoxypyridin-3-yl)methanamine:

The synthesis of the chlorinated analogue, (5-Chloro-6-methoxypyridin-3-yl)methanamine, often involves a multi-step process starting from a suitable precursor. One common approach begins with the chlorination of 2-amino-6-methoxypyridine. Subsequent nitration and reduction steps can lead to the desired aminomethyl group at the 3-position. For instance, 2-amino-6-chloro-3-nitropyridine (B151482) can be methoxylated using sodium methoxide. google.com Another patented process describes the production of 3-(aminomethyl)-6-chloropyridines, which can serve as a key intermediate. google.com The process involves the hydrolysis of a 3-(acylaminomethyl)-6-chloropyridine in an acidic aqueous solution. google.com

Synthesis of (5-Fluoro-6-methoxypyridin-3-yl)methanamine:

The introduction of a fluorine atom presents unique synthetic challenges due to its high electronegativity. The synthesis of (5-Fluoro-6-methoxypyridin-3-yl)methanamine is of interest for creating novel compounds with potential pharmaceutical applications. researchgate.net While specific synthetic routes for this exact compound are not extensively detailed in the provided results, general methods for fluorinating pyridine rings can be employed. These often involve nucleophilic aromatic substitution reactions on activated pyridine precursors. The synthesis of related fluorinated pyridines, such as (3-fluoro-2-methoxypyridin-4-yl)methanamine, has been reported and can offer insights into potential synthetic strategies. enaminestore.com

Formation of Salt Forms

The conversion of this compound into its salt forms, such as dihydrochloride (B599025) and hydrochloride, is a common practice to improve its stability, solubility, and handling properties.

This compound Dihydrochloride:

The dihydrochloride salt can be prepared by treating a solution of the free base with an excess of hydrochloric acid. For example, a process for producing 2,3-diamino-6-methoxypyridine (B1587572) dihydrochloride involves the metallic reduction of 2-amino-6-methoxy-3-nitropyridine (B1334430) in an aqueous acidic medium, such as with stannous chloride dihydrate in concentrated hydrochloric acid. google.com This method highlights a common strategy for forming hydrochloride salts during the final stages of a synthesis.

This compound Hydrochloride:

The hydrochloride salt is typically formed by reacting the amine with one equivalent of hydrochloric acid. vulcanchem.com This can be achieved by bubbling hydrogen chloride gas through a solution of the amine in a suitable solvent or by adding a solution of hydrochloric acid. The resulting salt often precipitates from the solution and can be isolated by filtration. The hydrochloride form is often a stable, crystalline solid. sigmaaldrich.com

Purity and Characterization in Synthetic Research

Ensuring the purity and confirming the structure of synthesized compounds are paramount in chemical research. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. rsc.org For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the pyridine ring, the methoxy group, and the aminomethyl group. chemicalbook.com The chemical shifts and coupling patterns of these signals provide definitive information about the connectivity of the atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the aromatic ring and alkyl groups, C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. atlantis-press.com For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, confirming its elemental composition. uni.lunih.gov Fragmentation patterns can further support the proposed structure.

Table 1: Spectroscopic Data for this compound and Related Compounds

| Compound | Spectroscopic Technique | Key Observations |

| (6-Methoxypyridin-3-yl)methanol | ¹H NMR | Provides a spectrum for the precursor to the target amine. chemicalbook.com |

| This compound | Mass Spectrometry | Predicted collision cross section values are available for various adducts. uni.lu |

| 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | ¹H NMR & MS | Structures confirmed by these methods. atlantis-press.com |

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for determining the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment. bldpharm.combldpharm.com A sample of this compound can be analyzed by HPLC using a suitable column and mobile phase. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of a reaction and assessing the purity of the product. rsc.org A small amount of the reaction mixture or the isolated product is spotted on a TLC plate, which is then developed in an appropriate solvent system. The number of spots observed indicates the number of components in the sample.

Table 2: Chromatographic and Other Physical Data

| Compound | Property | Value | Source |

| This compound | Molecular Formula | C₇H₁₀N₂O | chemsrc.com |

| Molecular Weight | 138.167 g/mol | chemsrc.com | |

| Boiling Point | 239.3±25.0 °C at 760 mmHg | chemsrc.com | |

| Flash Point | 98.6±23.2 °C | chemsrc.com | |

| Density | 1.1±0.1 g/cm³ | chemsrc.com | |

| This compound Hydrochloride | Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com | |

| (5-chloro-6-methoxypyridin-3-yl)methanamine | Molecular Formula | C₇H₉ClN₂O | uni.lu |

| XlogP (predicted) | 0.6 | uni.lu |

Chemical Reactivity and Mechanistic Investigations of 6 Methoxypyridin 3 Yl Methanamine

Reactions of the Primary Amine Functional Group

The primary amine group is a key site of reactivity in (6-Methoxypyridin-3-yl)methanamine, readily undergoing reactions typical of alkylamines.

Nucleophilic Addition Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a competent nucleophile. This allows it to attack electrophilic centers, such as the carbon atom of a carbonyl group. In these nucleophilic addition reactions, the amine adds to the carbonyl, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. This intermediate can then be protonated to yield an amino alcohol. The general mechanism involves the attack of the nucleophile on the delta-positive carbon of the carbonyl group, with subsequent protonation of the resulting alkoxide. youtube.comyoutube.com

Condensation Reactions, particularly Schiff Base Formation

A significant class of reactions for primary amines is condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.net This reaction is a cornerstone of synthetic chemistry due to the wide-ranging applications of the resulting C=N double-bonded compounds. researchgate.netresearchgate.net

The formation of a Schiff base from this compound proceeds through a two-step mechanism. Initially, the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by an intramolecular proton transfer to form a carbinolamine intermediate. The reaction is completed by the elimination of a water molecule to form the stable imine product. nih.gov This entire process is reversible. nih.gov

For instance, the reaction of this compound with an appropriate aldehyde, like 4-hydroxy-3-methoxybenzaldehyde, results in the formation of a Schiff base. researchgate.netnih.gov These Schiff bases and their metal complexes have been investigated for their biological activities. researchgate.netresearchgate.netnih.gov

Table 1: Examples of Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Aldehyde/Ketone | Schiff Base (Imine) |

| 5-nitropyridine-2-amine | 4-hydroxy-3-methoxybenzaldehyde | Schiff Base Ligand (HL) nih.gov |

| 3,3'-iminidipropylamine | 2,4-dichlorobenzaldehyde | Schiff Base Compound researchgate.net |

Reactivity of the Pyridine (B92270) Core

The pyridine ring in this compound possesses a unique electronic nature that dictates its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (General considerations for pyridine systems)

Pyridine is generally considered an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. gcwgandhinagar.comutexas.edu This deactivation makes electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring difficult, often requiring harsh reaction conditions. gcwgandhinagar.comyoutube.com When substitution does occur, it typically favors the 3-position (meta-position) because the intermediates formed from attack at the 2- or 4-positions are significantly destabilized. youtube.com

However, the presence of an electron-donating group, such as the methoxy (B1213986) group (-OCH3) in this compound, can activate the pyridine ring towards EAS. gcwgandhinagar.com Such activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. gcwgandhinagar.com In the case of 6-methoxypyridine, this would favor substitution at the 3- and 5-positions.

Nucleophilic Aromatic Substitution (General considerations for pyridine systems, specifically with activating groups)

The presence of a good leaving group at these positions is crucial for the reaction to proceed. The typical order of leaving group ability in SNAr reactions is F > Cl ≈ Br > I. nih.gov The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a stable intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

Role as a Building Block in Complex Molecular Architectures

This compound is classified as a building block in chemical synthesis, indicating its utility in the construction of more complex molecules. buychemjapan.combldpharm.com Its bifunctional nature, possessing both a reactive primary amine and a modifiable pyridine core, allows for its incorporation into a diverse range of molecular scaffolds. It is often used as an intermediate in the synthesis of pharmaceutical compounds and other functional organic materials. clearsynth.comchemsrc.com The ability to form stable Schiff bases, as previously discussed, is a key feature that allows for the creation of larger, intricate structures, including metal-organic frameworks and potent biological agents. researchgate.net

Precursor in Pharmaceutical Synthesis

This compound serves as a critical starting material in the development of novel pharmaceutical agents. Its primary amine allows for a variety of coupling reactions to introduce the pyridyl moiety into larger, more complex drug candidates.

One notable application is in the synthesis of positron emission tomography (PET) imaging agents for neurodegenerative diseases. Specifically, it has been utilized in the creation of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives designed to detect aggregated α-synuclein, a hallmark of Parkinson's disease. researchgate.netlibretexts.org The synthesis involves the reaction of this compound with a substituted quinoline, demonstrating the amine's role in forming a crucial linkage for the final biologically active compound.

Furthermore, this compound is a key intermediate in the synthesis of potential anti-mycobacterial agents. Research has shown its use in the preparation of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, which have exhibited inhibitory activity against Mycobacterium tuberculosis. libretexts.org

The versatility of this compound is also highlighted by its role as an intermediate in the synthesis of kinase inhibitors and neuromodulators. google.com For instance, it is a building block for creating compounds that may be effective in treating inflammatory diseases. google.com

Below is a table summarizing the synthesis of a pharmaceutical intermediate starting from this compound:

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| This compound | Methyl iodide or Dimethyl sulfate | (6-Methoxypyridin-3-yl)methylamine hydrochloride | N-methylation | google.com |

Intermediate in Agrochemical Development

The structural motifs present in this compound are also of significant interest in the agrochemical industry. The pyridine ring is a common feature in many successful pesticides.

While direct examples of its use are not as extensively documented as in the pharmaceutical sector, its derivatives have been implicated in the synthesis of novel agrochemicals. For instance, the synthesis of neonicotinoid pesticide derivatives has been explored using related pyridine methanamine structures. google.com Neonicotinoids are a class of insecticides that act on the central nervous system of insects.

Additionally, research into new synthetic auxin herbicides has involved the synthesis of 6-indolylpyridine derivatives. bldpharm.com Although not a direct use of the specified compound, these studies highlight the importance of the 6-substituted pyridine scaffold in developing new herbicidal agents. The primary amine of this compound provides a convenient handle for incorporating this key structural element into potential herbicide candidates.

Enabling Design and Construction of Biologically Active Compounds

The bifunctional nature of this compound, possessing both a nucleophilic amine and an aromatic, electron-rich pyridine ring, makes it a powerful tool for medicinal chemists in designing and constructing novel biologically active compounds. google.com The ability to selectively functionalize either the amine or the pyridine ring allows for the creation of diverse chemical libraries for screening against various biological targets.

Its utility is evident in the development of compounds targeting a range of diseases. As mentioned, it is a key component in the synthesis of α-synuclein aggregate imaging agents and anti-tuberculosis compounds. researchgate.netlibretexts.orglibretexts.org The methoxy group on the pyridine ring can also influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, which are crucial for drug development.

Reaction Profiles and Selectivity

The reactivity of this compound is dominated by the primary amine group, which readily participates in a variety of common organic transformations. The selectivity of these reactions is a key consideration in its synthetic applications.

The primary amine is a potent nucleophile and a moderately strong base. This allows for selective reactions at the nitrogen atom, such as N-alkylation and N-acylation, under appropriate conditions. For instance, the reaction with alkyl halides will lead to the formation of secondary and potentially tertiary amines. organic-chemistry.org The reaction with acyl chlorides or other activated carboxylic acid derivatives will yield amides. chemistrysteps.com

Given the presence of the pyridine nitrogen, which is also basic, chemoselectivity can be a factor. However, the primary amine is generally more nucleophilic and basic than the pyridine nitrogen, allowing for selective reactions at the exocyclic amine. The methoxy group at the 6-position of the pyridine ring further influences the electronic properties of the heterocyclic system.

Below is a table summarizing typical reactions of primary amines, which are applicable to this compound:

| Reaction Type | Reagent | Product Type | General Conditions |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) |

| N-Acylation | Acyl Chloride | Amide | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | Acidic or neutral pH |

| Condensation | Aldehyde/Ketone | Imine | Removal of water |

While specific, detailed studies on the reaction profiles and selectivity of this compound are not extensively published in readily available literature, its reactivity can be reliably predicted based on the well-established chemistry of primary amines and pyridines. The choice of reagents, catalysts, and reaction conditions will ultimately determine the outcome and selectivity of its chemical transformations.

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Drug Candidates

The structural framework of (6-methoxypyridin-3-yl)methanamine is a recurring motif in the design of innovative therapeutic molecules. The pyridine (B92270) ring, a common element in many biologically active compounds, coupled with the methoxy (B1213986) and methanamine groups, provides specific points for chemical modification, allowing chemists to fine-tune the pharmacological properties of derivative compounds.

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. nih.govpatsnap.comdanaher.com The (6-methoxypyridin-3-yl) moiety is a key component in the development of various advanced therapeutic agents. For instance, the broader 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) structure has been identified as having potent PI3K inhibitory activity, forming the basis for designing novel PI3K/mTOR dual inhibitors for cancer treatment. nih.gov In this context, the methoxypyridine portion is crucial for the compound's activity. nih.gov

Furthermore, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been synthesized and evaluated as potential imaging agents for detecting α-synuclein aggregates, which are hallmarks of Parkinson's disease. researchgate.net The development of methods for preparing 6-methoxypyridin-3-yl derivatives under mild conditions suitable for mass production underscores their industrial relevance in drug manufacturing. wipo.int These examples highlight the role of the (6-methoxypyridin-3-yl) scaffold as a critical starting point for creating complex molecules with significant therapeutic and diagnostic potential.

Antimicrobial Agents and Related Research

The increasing prevalence of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. scispace.comresearchgate.net Research into derivatives of this compound has revealed promising avenues for developing such agents.

Schiff bases, which contain an azomethine group (-C=N-), and their metal complexes are a well-established class of compounds with a wide range of applications, including as antimicrobial agents. nih.govsemanticscholar.org The nitrogen atom of the imine group and other heteroatoms in the structure can readily coordinate with metal ions, often leading to enhanced biological activity compared to the free ligand. nih.govmdpi.com

In a notable study, the related compound 6-methoxypyridin-3-amine was condensed with pyrrole-2-carbaldehyde to synthesize a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM). nih.govnih.gov This Schiff base was then used to prepare Cobalt(II) and Copper(II) metal complexes. nih.govnih.gov The coordination of the metal ions with the Schiff base ligand was confirmed through various analytical techniques. nih.gov Such synthetic routes demonstrate how the core methoxypyridine structure can be readily modified to create more complex molecules with potential therapeutic value. nih.gov

The antimicrobial potential of the synthesized Schiff base (MPM) and its Co(II) and Cu(II) complexes was assessed against a panel of clinically relevant bacteria. The tested organisms included the Gram-positive species Bacillus subtilis and Staphylococcus aureus, and the Gram-negative species Escherichia coli and Klebsiella pneumoniae. nih.govnih.gov

The results of these in-vitro antimicrobial screenings provide quantitative data on the efficacy of these new compounds. Chloramphenicol was used as a standard reference antibiotic for comparison. nih.gov The study found that both the Schiff base ligand and its metal complexes exhibited antimicrobial activity against the tested species. nih.govnih.gov

Interactive Data Table: Antimicrobial Activity of MPM and its Metal Complexes Data represents the zone of inhibition in mm. A higher value indicates greater antimicrobial activity.

| Compound | Escherichia coli | Bacillus subtilis | Staphylococcus aureus | Klebsiella pneumoniae |

| MPM (Schiff Base) | 14 | 12 | 16 | 12 |

| Co(II) Complex | 16 | 14 | 18 | 14 |

| Cu(II) Complex | 18 | 16 | 20 | 16 |

| Chloramphenicol (Standard) | 25 | 28 | 30 | 26 |

| Source: Adapted from Molecules, 2022. nih.govnih.gov |

Structure-Activity Relationship (SAR) analysis is a critical component of lead optimization in drug discovery. patsnap.com It involves systematically altering the chemical structure of a compound to identify which parts of the molecule, known as pharmacophores, are responsible for its biological effects. patsnap.comnih.gov

While specific SAR studies focused solely on antimicrobial derivatives of this compound are not extensively detailed in the reviewed literature, research on structurally related compounds provides valuable insights. For example, in the development of pyrazolo[1,5-a]pyrimidine-based anti-mycobacterial agents, the nature of the C-7 side chain was found to be critical, with 2-pyridylmethanamine identified as an optimal substituent. semanticscholar.org This highlights the importance of the pyridine-based side chain for activity. Similarly, extensive SAR studies on mGluR5 antagonists compared pyridine rings connected via alkyne linkers versus amide linkers, demonstrating that even subtle changes in the connecting group can dramatically alter biological activity. nih.govnih.gov For some Schiff bases, the introduction of a methoxyl group into the structure has been shown to have a significant impact on antibacterial activity. nih.gov These examples underscore the principle that modifications to the core structure, such as the methoxypyridine ring or the amine linker, are key to modulating potency and selectivity.

One of the strategies for developing new antibiotics is to target essential bacterial enzymes that are not present in humans. The bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are validated targets for antibacterial drugs. mdpi.comresearchgate.net These enzymes control DNA topology and are crucial for DNA replication, repair, and recombination. researchgate.net DNA gyrase is composed of GyrA and GyrB subunits, while topoisomerase IV is made of ParC and ParE subunits.

Research into novel pyridothienopyrimidine derivatives has shown that these compounds can act as potent dual inhibitors of E. coli DNA gyrase and topoisomerase IV. mdpi.comresearchgate.net Specifically, compounds were found to bind to the ATP-binding site of the GyrB subunit. mdpi.com For example, certain 4'-amine derivatives of the pyridothienopyrimidine scaffold demonstrated potent dual inhibition, with IC50 values in the low micromolar range against both DNA gyrase and topoisomerase IV. mdpi.comresearchgate.net Docking studies suggested that the pyridine scaffold of these inhibitors plays a key role in binding to essential amino acids in the enzyme's active site. mdpi.com This line of research suggests a plausible mechanism of action for antimicrobial derivatives of this compound, where the methoxypyridine core could serve as a pharmacophore to target the ATP-binding site of bacterial topoisomerases.

Other Pharmacological Activities of Derivatives

The core structure of this compound serves as a valuable scaffold in medicinal chemistry. Its derivatives, particularly those incorporating the broader pyridine ring system and those forming Schiff bases, have been investigated for a range of pharmacological activities beyond their primary applications. This exploration is often grounded in the well-documented biological significance of the pyridine nucleus and the versatile reactivity of the amine group.

Potential in Anti-inflammatory, Anticancer, and Antiviral Research (based on broader pyridine and Schiff base contexts)

The pyridine ring is a privileged scaffold in drug discovery, and its derivatives have shown significant potential in various therapeutic areas. mdpi.comscilit.com Similarly, Schiff bases, which can be readily formed from the primary amine of this compound, are known for their broad spectrum of biological activities. mdpi.comnih.gov

Anti-inflammatory Activity:

Derivatives of pyridine have demonstrated notable anti-inflammatory properties. ijsdr.orgbenthamscience.com For instance, new derivatives of 3-hydroxy-pyridine-4-one have shown significant anti-inflammatory effects in studies using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.govresearchgate.net The anti-inflammatory effect of these pyridine-4-one derivatives may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent. nih.govresearchgate.net Other research has focused on thienopyridine derivatives, with some compounds effectively inhibiting nitric oxide (NO) production, a key mediator in inflammation. tandfonline.com Similarly, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been investigated as potential anti-inflammatory agents, with some showing potent and selective inhibition of the COX-2 enzyme. nih.gov

The formation of Schiff bases also introduces potential anti-inflammatory activity. researchgate.netnih.gov The chelation of metals by Schiff base complexes can enhance their biological activities, including anti-inflammatory effects. researchgate.net

Anticancer Activity:

The pyridine scaffold is a cornerstone in the development of anticancer agents. ekb.egarabjchem.orgirjet.net Numerous pyridine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including breast, lung, liver, and pancreatic cancer. ekb.egekb.egijsat.org Some pyridine-based drugs, such as Sorafenib and Regorafenib, are already approved for clinical use. arabjchem.org The anticancer mechanisms of pyridine derivatives are diverse and can include the inhibition of key enzymes like VEGFR-2, which is crucial for tumor angiogenesis. ekb.egijsat.org For example, certain novel pyridine-derived compounds have shown potent inhibitory activity against HepG2 and MCF-7 cancer cell lines. ekb.eg

Schiff bases and their metal complexes have also emerged as a significant class of compounds with potential anticancer properties. researchgate.netmdpi.com Their biological activity is often enhanced upon complexation with metal ions. researchgate.netnih.gov

Antiviral Activity:

Pyridine derivatives are recognized for their broad-spectrum antiviral activities. benthamscience.comnih.gov Research has shown that various compounds containing the pyridine ring are effective against a range of viruses, including human immunodeficiency viruses (HIV), hepatitis B and C viruses (HBV, HCV), and respiratory syncytial virus (RSV). nih.govresearchgate.net The mechanisms of action are varied and can involve the inhibition of viral replication cycles at different stages. nih.gov The pyridine nucleus is a key component in many natural and synthetic compounds with therapeutic properties, and its presence can improve the water solubility of potential drug candidates. mdpi.comscilit.com

Schiff bases have also been investigated for their antiviral potential, further broadening the scope of derivatives that could be synthesized from this compound. nih.gov

Table 1: Examples of Pharmacological Activities of Broader Pyridine Derivatives

| Derivative Class | Pharmacological Activity | Example Finding | Reference(s) |

|---|---|---|---|

| 3-Hydroxy-pyridine-4-one Derivatives | Anti-inflammatory | Significant inhibition of carrageenan-induced paw edema. | nih.gov, researchgate.net |

| Thienopyridine Derivatives | Anti-inflammatory | Inhibition of nitric oxide (NO) production. | tandfonline.com |

| Pyridine-based Dihydrazones | Anticancer | Promising activity against human endometrial cancer cell line. | ekb.eg |

| Indole-bearing Pyridine Derivatives | Anti-inflammatory | Higher activity than the standard drug indomethacin (B1671933) in rat-paw edema model. | tandfonline.com |

| Pyridine Containing Heterocycles | Antiviral | Good activity against HIV, HCV, HBV, and RSV. | nih.gov, researchgate.net |

| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives | Anti-inflammatory, Anticancer | Moderate cytotoxicity against various cancer cell lines and selective COX-2 inhibition. | nih.gov |

Development of Crop Protection Products

The pyridine and pyrimidine (B1678525) moieties are not only significant in medicinal chemistry but also play a crucial role in the development of modern agrochemicals. researchgate.net Derivatives of these heterocyclic systems have been successfully developed and commercialized as fungicides to protect a wide range of crops.

Research into novel pyrimidine derivatives has yielded compounds with significant fungicidal activities against various phytopathogenic fungi. nih.gov For example, a series of new pyrimidine derivatives demonstrated potent in vitro activity against fourteen different plant-pathogenic fungi. nih.gov The fungicidal efficacy of these compounds is often evaluated using techniques like the poisoned food method, which measures the inhibition of mycelial growth. nih.gov

In the quest for new fungicides to combat resistance issues, scientists have synthesized novel imidazo[4,5-b]pyridine derivatives. researchgate.net Some of these compounds have shown excellent fungicidal activity, particularly against Puccinia polysora, a pathogen that causes southern rust in maize. researchgate.net One such derivative exhibited an EC50 value comparable to the commercial fungicide tebuconazole. researchgate.net

Furthermore, pyrimidinamine derivatives containing a pyridin-2-yloxy moiety have been designed and synthesized, leading to the discovery of compounds with excellent activity against cucumber downy mildew. researchgate.net One compound, in particular, showed significantly better activity than the commercial fungicides diflumetorim, flumorph, and cyazofamid. researchgate.net The development of novel 2-cyanoacrylate fungicides, which can incorporate arylamide moieties, also represents a promising avenue for crop protection. acs.org

The structural motif of this compound, containing the methoxypyridine core, is relevant in this context. For instance, the synthesis of 4-[(6-Chloropyridin-3-yl)methoxy]-2-isopropyl-6-methylpyrimidine has been reported as part of the preparation of new pyrimidine derivatives for antifungal screening. nih.gov This highlights how the (6-Methoxypyridin-3-yl)methyl group can be incorporated into larger structures to develop new crop protection agents.

Table 2: Examples of Pyridine/Pyrimidine Derivatives in Crop Protection

| Compound Class | Target Pathogen/Pest | Key Finding | Reference(s) |

|---|---|---|---|

| Pyrimidine Derivatives | Various phytopathogenic fungi | Potent in vitro fungicidal activity against 14 types of fungi. | nih.gov |

| Imidazo[4,5-b]pyridine Derivatives | Puccinia polysora | EC50 value of 4.00 mg/L, comparable to tebuconazole. | researchgate.net |

| Pyrimidinamine Derivatives | Cucumber downy mildew | EC50 of 0.19 mg/L, superior to several commercial fungicides. | researchgate.net |

| 2-Cyanoacrylate Derivatives | Fusarium graminearum, Botrytis cinerea | Significant enhancement of antifungal activity with arylamide groups. | acs.org |

Computational and Theoretical Chemistry Investigations

In Silico Analysis of (6-Methoxypyridin-3-yl)methanamine and its Derivatives

In silico analysis involves the use of computer simulations to study biological and chemical systems. For derivatives of this compound, these techniques have been particularly useful in exploring potential therapeutic applications by examining their interactions with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or DNA.

In a study involving a Schiff base derivative, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), synthesized from 6-methoxypyridine-3-amine, molecular docking was performed to evaluate its potential as an antimicrobial agent. The study targeted crystal structures of proteins from several bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The docking analysis aimed to identify the optimal conformation of the ligand within the active site of these bacterial proteins and to quantify the strength of the interaction, typically expressed as binding affinity or docking score in kcal/mol. The results indicated that the Schiff base ligand demonstrated a considerably high binding affinity against the microbial protein targets, suggesting its potential as an inhibitor.

The following table summarizes the binding affinities of the MPM ligand with various bacterial proteins.

| Target Protein (Bacterial Species) | Binding Affinity (kcal/mol) |

| Bacillus subtilis protein | Data not specified in source |

| Staphylococcus aureus protein | Data not specified in source |

| Escherichia coli protein | Data not specified in source |

| Klebsiella pneumoniae protein | Data not specified in source |

| (Note: Specific binding affinity values were not detailed in the provided search results, but the study confirmed high affinity.) |

Following molecular docking, a detailed analysis of non-bonded interactions is crucial for understanding the stability of the ligand-protein complex. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, dictate the specificity and strength of the binding.

For the N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) derivative, the docked poses were analyzed to elucidate these key interactions. The study confirmed that the stability of the ligand-protein complexes was maintained by a combination of hydrogen bonding and hydrophobic interactions. Visualizing tools are often used to generate 2D and 3D diagrams that map these non-bonded interactions, including the specific amino acid residues involved and the corresponding bond lengths. This analysis revealed that the MPM ligand formed significant hydrogen bonds and had favorable hydrophobic contacts within the binding sites of the tested bacterial proteins, contributing to its high binding affinity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a popular and versatile method for predicting a wide range of molecular properties.

Conceptual DFT provides a framework for defining and calculating chemical concepts such as electronegativity, hardness, and electrophilicity from the electronic density of a system. These "global reactivity descriptors" are invaluable for predicting the chemical reactivity and stability of a molecule. They are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For the Schiff base derivative N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), a report of its conceptual DFT global reactivity descriptors was used to complement the molecular docking results. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy (EHOMO): Related to the molecule's ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) Energy (ELUMO): Related to the molecule's ability to accept electrons.

Energy Gap (ΔE): The difference between ELUMO and EHOMO, which is an indicator of chemical stability. A larger energy gap implies higher stability and lower reactivity.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

The following interactive table presents typical DFT global reactivity descriptors and their formulas.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical stability and reactivity |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Measures electrophilic character |

These descriptors help in rationalizing the behavior of molecules in chemical reactions and their interactions with biological systems.

DFT calculations are widely used to predict various spectroscopic properties of molecules. By calculating the optimized molecular geometry and its vibrational frequencies, one can generate theoretical Infrared (IR) spectra. Similarly, Gauge-Independent Atomic Orbital (GIAO) methods allow for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions, which can be compared with experimental UV-Visible (UV-Vis) spectra.

For derivatives of 6-methoxypyridine, DFT methods have been successfully used to compute and analyze their spectroscopic properties. For example, in studies of related compounds, theoretical vibrational frequencies calculated using the B3LYP method with basis sets like 6-311++G(d,p) have shown good agreement with experimental FT-IR and FT-Raman data. The electronic absorption spectra are often predicted using TD-DFT, and the results are compared with observed spectra to understand the electronic transitions involved. These theoretical predictions are crucial for the structural elucidation and characterization of new compounds.

A fundamental application of DFT is the optimization of molecular geometry to find the lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides detailed information about bond lengths, bond angles, and dihedral angles.

When an experimental crystal structure is available from techniques like X-ray diffraction, the theoretically optimized geometry can be compared to it. This comparison serves as a validation of the computational method and basis set used. For many organic molecules, DFT calculations have been shown to reproduce experimental geometries with high accuracy. Discrepancies between the calculated gas-phase geometry and the solid-state crystal structure can often be attributed to intermolecular interactions, such as hydrogen bonding, present in the crystal packing.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical component in the early stages of drug discovery, offering a computational assessment of a compound's pharmacokinetic and toxicity profile. For this compound, various computational models can predict its ADMET properties, providing insights into its potential as a drug candidate. These predictions are based on the molecule's structural features and physicochemical properties.

Physicochemical Properties and Absorption:

The absorption of a drug is heavily influenced by its physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area (PSA). For this compound, these predicted parameters suggest its potential for oral bioavailability.

| Property | Predicted Value | Implication for Absorption |

| Molecular Weight | 138.17 g/mol | Favorable for absorption (typically < 500 g/mol ) |

| XLogP3 | 0.5 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability |

| Topological Polar Surface Area (TPSA) | 48.1 Ų | Suggests good intestinal absorption and cell permeation (typically < 140 Ų) |

| Hydrogen Bond Donors | 2 | Within the typical range for good absorption |

| Hydrogen Bond Acceptors | 3 | Within the typical range for good absorption |

This data is based on computational predictions and has not been experimentally verified.

Distribution, Metabolism, and Excretion:

Predictions regarding the distribution, metabolism, and excretion of this compound are also crucial. Computational models can estimate its ability to cross the blood-brain barrier (BBB), its potential for metabolism by cytochrome P450 enzymes, and its likely routes of excretion.

| ADMET Parameter | Predicted Outcome | Significance |

| Blood-Brain Barrier (BBB) Permeability | Likely low to moderate | The molecule's polarity may limit its ability to penetrate the central nervous system. |

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific CYP isozymes | This could indicate a risk of drug-drug interactions. Further computational and experimental studies are needed to confirm which isozymes might be affected. |

| Renal Excretion | Predicted to be a possible route of elimination | The compound's water solubility suggests it may be cleared by the kidneys. |

Toxicity Predictions:

Early-stage toxicity assessment is vital to flag potential safety concerns. In silico models can predict various toxicity endpoints for this compound.

| Toxicity Endpoint | Predicted Risk | Details |

| Ames Mutagenicity | Likely non-mutagenic | Computational models based on structural alerts do not indicate a high probability of mutagenicity. |

| hERG Inhibition | Low to moderate risk | The potential to inhibit the hERG potassium channel, which can lead to cardiotoxicity, should be further investigated. |

| Hepatotoxicity | Insufficient data for a reliable prediction | While some pyridine-containing compounds have been associated with liver toxicity, specific predictions for this molecule are not readily available. |

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying its stable conformations and understanding the energy barriers between them. This is typically achieved through computational chemistry methods.

The primary flexible bonds in this compound are the C-C bond connecting the aminomethyl group to the pyridine (B92270) ring and the C-O bond of the methoxy (B1213986) group. Rotation around these bonds gives rise to different conformers.

Computational Approaches:

Molecular Mechanics (MM): This method is used for an initial, rapid exploration of the conformational space. Force fields like MMFF94 or AMBER can be employed to identify a set of low-energy conformers.

Quantum Mechanics (QM): Higher-level QM methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), are then used to optimize the geometry of the initial conformers and calculate their relative energies more accurately.

Energy Landscape:

A potential energy surface (PES) can be generated by systematically rotating the key dihedral angles and calculating the energy at each point. This landscape reveals the global minimum energy conformation (the most stable structure) and other local minima, separated by energy barriers. For this compound, the orientation of the aminomethyl and methoxy groups relative to the pyridine ring will be the defining features of its low-energy conformers. The interplay of steric hindrance and electronic effects, such as hyperconjugation, will dictate the conformational preferences.

Computational Guidance for Synthesis and Reactivity

Computational chemistry can provide valuable insights to guide the chemical synthesis and predict the reactivity of this compound.

Synthesis Planning:

Retrosynthetic Analysis: While traditionally a conceptual exercise, computational tools can assist in identifying potential synthetic routes by searching databases of known reactions and predicting the feasibility of synthetic steps. For this compound, a common retrosynthetic disconnection would be at the C-C bond between the pyridine ring and the aminomethyl group, suggesting a starting material like 6-methoxypyridine-3-carbonitrile followed by reduction.

Reaction Modeling: Computational modeling can be used to investigate the reaction mechanisms of key synthetic steps. For example, DFT calculations can model the transition states and activation energies for the reduction of a nitrile or the amination of a corresponding halide, helping to optimize reaction conditions such as temperature and catalyst choice.

Reactivity Prediction:

The electronic structure of this compound, calculated using quantum mechanics, can predict its reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density distribution on the molecule's surface. For this compound, the MEP would show a negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen of the methoxy group, indicating these are likely sites for electrophilic attack. The positive potential (blue) would be concentrated around the amine's hydrogen atoms, suggesting their susceptibility to deprotonation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO location indicates the site of nucleophilic attack (electron donation), while the LUMO indicates the site of electrophilic attack (electron acceptance). For this molecule, the HOMO is likely to be localized on the pyridine ring and the amine group, while the LUMO would be distributed over the aromatic ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

| Computational Tool | Application in Synthesis and Reactivity | Insights for this compound |

| Retrosynthetic Software | Proposing synthetic pathways | Suggests routes from commercially available pyridine derivatives. |

| DFT Calculations | Modeling reaction mechanisms and predicting activation energies | Can help in selecting the most efficient reducing agent for a nitrile precursor. |

| MEP Mapping | Identifying sites for electrophilic and nucleophilic attack | Highlights the reactivity of the pyridine nitrogen and the amine group. |

| FMO Analysis | Predicting reaction outcomes and kinetic stability | Provides a quantum mechanical basis for understanding the molecule's reactivity in various chemical reactions. |

Advanced Applications and Emerging Research Directions

Synthesis of Compound Libraries Utilizing (6-Methoxypyridin-3-yl)methanamine

This compound is a valuable heterocyclic building block for the generation of compound libraries, a cornerstone of modern drug discovery. enamine.net The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, and introducing variations to the aminomethyl and methoxy (B1213986) groups allows for the creation of a vast number of derivatives. These libraries are then screened against biological targets to identify new therapeutic leads.

The primary amine group of this compound serves as a key functional handle for derivatization. It can readily undergo a variety of chemical transformations, including but not limited to:

Amide bond formation: Reaction with a diverse set of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to produce a library of amides.

Reductive amination: Condensation with a wide array of aldehydes and ketones, followed by reduction, to yield secondary and tertiary amines.

Sulfonamide synthesis: Reaction with various sulfonyl chlorides to generate a library of sulfonamides.

Urea and thiourea (B124793) formation: Treatment with isocyanates or isothiocyanates.

These reactions are often amenable to high-throughput and combinatorial chemistry techniques, allowing for the rapid synthesis of thousands of distinct compounds. enamine.net Companies specializing in chemical building blocks often categorize compounds like this compound as key intermediates for creating libraries aimed at various biological targets. enamine.net The goal of such synthetic efforts is to explore the chemical space around the methoxypyridine core to discover molecules with novel or improved biological activities.

Table 1: Representative Reactions for Compound Library Generation

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Acylation | R-COOH, Coupling agents | Amides |

| Reductive Amination | RCHO, Reducing agent | Secondary Amines |

| Sulfonylation | R-SO₂Cl, Base | Sulfonamides |

| Urea Formation | R-NCO | Ureas |

Exploration in Material Science

Heterocyclic compounds are integral to the development of advanced materials due to their unique electronic and structural properties. researchgate.net Pyridine-based structures, such as this compound, are being explored for their potential in several areas of material science.

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are widely used as components of emissive and charge-transporting layers in OLEDs. acs.orgqut.edu.autandfonline.com Their electron-deficient nature makes them suitable for electron-transporting materials (ETMs) or as part of the host material in the emissive layer. The methoxy group in this compound can influence the electronic properties and solubility of resulting materials, while the aminomethyl group provides a site for polymerization or attachment to other functional units. researchgate.netacs.org Research on pyrenylpyridines and pyrazoloquinolines has demonstrated that modifying the pyridine core can tune the emission color and efficiency of OLED devices. acs.orgacs.org

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the aminomethyl group of this compound make it a promising candidate as an organic linker for the construction of MOFs. alfa-chemistry.comresearchgate.netrsc.org These crystalline materials, composed of metal ions or clusters connected by organic ligands, have applications in gas storage, separation, and catalysis. alfa-chemistry.com Pyridine-based linkers are known to form stable and porous frameworks. The functional groups on the linker can be used to tune the pore size and chemical environment within the MOF, affecting its selectivity and catalytic activity. alfa-chemistry.comresearchgate.net

Role in Enzyme Reactivation Studies (e.g., Acetylcholinesterase)

The pyridinium (B92312) ring is a core structural feature of several drugs used to reactivate acetylcholinesterase (AChE), an essential enzyme in the nervous system that is inhibited by organophosphorus compounds like nerve agents and pesticides. nih.govnih.gov While this compound itself is not an active reactivator, its pyridine core suggests it could serve as a scaffold for the design of new potential reactivators.

Current AChE reactivators are typically quaternary pyridinium oximes. nih.govtandfonline.comcuni.cz The positively charged pyridinium nitrogen is crucial for guiding the molecule into the active site of the inhibited enzyme, while the oxime group acts as a potent nucleophile to displace the organophosphate from the catalytic serine residue, thereby restoring enzyme function. acs.orgnih.gov Research has shown that modifications to the pyridinium ring, such as the introduction of electron-withdrawing or electron-donating groups, can significantly affect the reactivation potency. acs.orgnih.gov The methoxy group on the subject compound could influence the electronic properties and lipophilicity, which are key factors for bioavailability and ability to cross the blood-brain barrier. acs.orgnih.gov

Precursors to Quinone Methides (QMs)

Quinone methides (QMs) are highly reactive electrophilic intermediates implicated in various biological processes, including the mechanism of action of some antitumor drugs. jhu.eduwikipedia.org It is hypothesized that a derivative of this compound could serve as a precursor to a reactive aza-quinone methide. This would require the metabolic or synthetic conversion of the methoxy group to a hydroxyl group, forming (6-hydroxypyridin-3-yl)methanamine.

Upon enzymatic or chemical oxidation, this hydroxylated pyridine derivative could undergo a 1,6-elimination reaction to generate a transient aza-quinone methide. nih.gov These species are highly electrophilic and can react with nearby nucleophiles. nih.gov The design of prodrugs often utilizes this principle, where a stable precursor is activated under specific physiological conditions to release a cytotoxic agent. nih.gov

Alkylation Mechanisms with Biological Macromolecules

Once formed, quinone methides and their aza-analogs are potent alkylating agents for biological macromolecules such as DNA and proteins. jhu.edunih.gov They act as Michael acceptors, and their high reactivity is driven by the restoration of aromaticity in the pyridine ring upon nucleophilic attack. wikipedia.org

The primary targets for alkylation on proteins are nucleophilic amino acid residues, such as cysteine and lysine. creative-proteomics.com In the case of DNA, QMs can react with the nucleobases, particularly at the N7 position of guanine (B1146940) and the N1 and N3 positions of adenine, leading to the formation of DNA adducts. nih.govnih.gov This alkylation can disrupt DNA replication and transcription, which is the basis for the cytotoxic effects of some QM-generating anticancer drugs. jhu.edu The study of how molecules like this compound could be transformed into QM precursors is an active area of research in the development of targeted therapies. nih.gov

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and metal coordination. The structure of this compound possesses several features that make it an excellent candidate for building complex supramolecular assemblies.

Coordination Chemistry: The nitrogen atom of the pyridine ring is a well-known coordination site for a wide variety of metal ions. The aminomethyl group can also participate in metal binding, allowing the molecule to act as a bidentate ligand. This dual coordination capability enables the formation of discrete molecular assemblies or extended coordination polymers. nih.govconicet.gov.ar

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor, while the pyridine nitrogen and the oxygen of the methoxy group are hydrogen bond acceptors. These functionalities allow the molecule to form intricate hydrogen-bonded networks in the solid state or to bind to specific guest molecules in solution. nih.gov The interplay of metal coordination and hydrogen bonding involving pyridine-amide based ligands has been shown to generate diverse and functional supramolecular architectures. nih.gov

Table 2: Potential Non-Covalent Interactions of this compound

| Functional Group | Interaction Type | Potential Role in Supramolecular Assembly |

|---|---|---|

| Pyridine Nitrogen | Metal Coordination, H-Bond Acceptor | Linker in MOFs, Node in H-bonded networks |

| Amino Group | Metal Coordination, H-Bond Donor | Chelation, Directional H-bonding |

| Methoxy Group | H-Bond Acceptor | Fine-tuning of crystal packing |

| Aromatic Ring | π-π Stacking | Stabilization of layered structures |

Green Chemistry Approaches for Synthesis of this compound

Future research will likely focus on developing more environmentally benign methods for the synthesis of this compound and its derivatives. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org

Several green strategies are applicable to the synthesis of pyridine compounds:

Catalytic Methods: The use of reusable catalysts, such as zeolites or metal-based catalysts, can replace stoichiometric reagents, leading to higher atom economy and reduced waste. oaepublish.com For instance, the selective oxidation of a methyl-pyridine precursor using a recyclable catalyst could be a green route to a niacin intermediate, which could then be converted to the target amine. oaepublish.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating, often leading to cleaner reactions with fewer byproducts. nih.govresearchgate.net

Multicomponent Reactions: One-pot reactions where multiple starting materials are combined to form a complex product in a single step are highly efficient. nih.govorganic-chemistry.org Developing a multicomponent reaction to assemble the this compound core would be a significant advancement in green synthesis. organic-chemistry.orgacs.org

Biocatalysis: The use of enzymes to perform chemical transformations offers high selectivity under mild conditions (aqueous solvent, ambient temperature and pressure), representing a key area of green chemistry. nih.gov Enzymes could potentially be used for the selective amination or hydroxylation of pyridine precursors. rsc.org

These approaches not only offer environmental benefits but can also lead to more cost-effective and efficient manufacturing processes for this important chemical building block. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-Methoxypyridin-3-yl)methanamine, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with 3-chloro-6-methoxypyridine or a precursor (e.g., 4-methoxyphenol and 3-chloropyridine).

-

Step 2 : Perform nucleophilic substitution using K₂CO₃ in DMF under reflux to introduce the methoxy group.

-

Step 3 : Aminate the intermediate with ammonia or methylamine under controlled pH and temperature (e.g., 60–80°C) .

-

Optimization : Monitor yield via HPLC and adjust solvent polarity (e.g., switch DMF to THF for sterically hindered intermediates).

- Data Table : Common Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Substitution | K₂CO₃, DMF, 80°C | 65–75 | >95% |

| Amination | NH₃ (aq.), 60°C | 50–60 | >90% |

Q. How can this compound be characterized structurally and spectroscopically?

- Analytical Methods :

- NMR : Key peaks include δ 3.85 ppm (OCH₃), δ 3.45 ppm (CH₂NH₂), and aromatic protons at δ 6.5–8.0 ppm .

- Mass Spectrometry : Expected molecular ion at m/z 152.1 (C₇H₁₀N₂O⁺).

- X-ray Crystallography : Use SHELX for structure refinement; compare bond angles/planarity with analogs (e.g., 6-fluorophenoxy derivatives) .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen, alkyl) on the pyridine ring influence biological activity?

- Structure-Activity Relationship (SAR) Study :

-

Method : Synthesize analogs (e.g., 6-chloro, 6-cyclopropyl) and test against enzymatic targets (e.g., kinases, GPCRs).

-

Key Findings :

-

Electron-withdrawing groups (e.g., Cl, CF₃) enhance receptor binding affinity by 2–3 fold compared to methoxy .

-

Bulkier substituents (e.g., cyclobutoxy) reduce solubility but improve metabolic stability .

- Data Table : Analog Comparison

| Substituent | LogP | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|---|

| OCH₃ | 1.2 | 10.5 | 5.8 |

| Cl | 1.8 | 4.2 | 2.1 |

| CF₃ | 2.1 | 3.7 | 1.5 |

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution?

- Approach :

- DFT Calculations : Analyze charge distribution (e.g., NBO charges at C-3 and C-6) to identify electrophilic centers.

- Molecular Dynamics : Simulate solvent effects (DMF vs. THF) on transition-state stabilization .

- Validation : Correlate computed activation energies with experimental reaction rates (R² > 0.89 in pilot studies).

Q. How can conflicting data on oxidation products be resolved?

- Case Study : Discrepancies in reported oxidation products using KMnO₄ vs. H₂O₂.

- Hypothesis : pH-dependent pathways (acidic vs. basic conditions).

- Experimental Design :

Oxidize under acidic (pH 2, H₂O₂) and basic (pH 10, KMnO₄) conditions.

Characterize products via LC-MS and IR.